3-苄基-2-羟基苯甲酸

概览

描述

3-Benzyl-2-hydroxybenzoic acid is a compound that can be associated with various hydroxybenzoic acids, which are known for their diverse biological properties and applications in different industries. While the provided papers do not directly discuss 3-Benzyl-2-hydroxybenzoic acid, they do provide insights into the chemistry of hydroxybenzoic acids and their derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives is a topic of interest in several studies. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid has been explored, leading to the synthesis of benzofuran derivatives, which suggests that similar electrochemical methods could potentially be applied to synthesize derivatives of 3-Benzyl-2-hydroxybenzoic acid . Additionally, novel synthetic routes for creating hybrid derivatives of 3-hydroxybenzoic acid have been reported, indicating the versatility of these compounds in forming new chemical entities with potential biological activities . The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through bromination, diazo, and hydrolysis reactions further exemplifies the chemical manipulability of hydroxybenzoic acids .

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acid derivatives can be quite complex, as evidenced by the X-ray crystallography studies. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid has been determined, showing a nearly coplanar arrangement of benzene rings . This suggests that 3-Benzyl-2-hydroxybenzoic acid could also exhibit interesting structural features that may influence its physical and chemical properties.

Chemical Reactions Analysis

Hydroxybenzoic acids are known to participate in various chemical reactions. The preparation and reactivity of iodine(III) reagents derived from 3-iodosylbenzoic acid demonstrate the potential for hydroxybenzoic acids to be involved in oxidation reactions and to form new compounds through recyclable reagents . The formation of co-crystals with other compounds, such as N-donor compounds, indicates the ability of hydroxybenzoic acids to engage in molecular recognition and hydrogen bonding, which could be relevant for 3-Benzyl-2-hydroxybenzoic acid as well [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acids can be influenced by their molecular structure. Core-level studies of positional and conformational isomerism in hydroxybenzoic acids reveal the impact of isomerism on binding energies and spectroscopic signatures, which could be pertinent to understanding the properties of 3-Benzyl-2-hydroxybenzoic acid . The liquid crystalline properties of novel mesogenic benzoic acids with large branches also highlight the potential for hydroxybenzoic acid derivatives to exhibit unique phase behaviors at high temperatures .

科研应用

抗菌活性:合成了3-羟基苯甲酸的一种新酯/杂化衍生物,与3-苄基-2-羟基苯甲酸密切相关,并展示出潜在的抗菌活性,表明其在开发新的化疗药物(Satpute, Gangan, & Shastri, 2018)中的用途。

工业应用:该化合物的衍生物被用于香料工业,表明其在风味和香料化学中的相关性(Satpute et al., 2018)。

厌氧代谢研究:对一种反硝化细菌——芳香硫酸盐还原细菌的研究显示了3-羟基苯甲酸的厌氧代谢,其结构与3-苄基-2-羟基苯甲酸相似。这项研究有助于理解芳香化合物的微生物降解(Laempe, Jahn, Breese, Schägger, & Fuchs, 2001)。

聚合物合成:聚(3-羟基苯甲酸)的合成表明其在材料科学和聚合物化学中的应用(Kricheldorf, Zang, & Schwarz, 1982)。

植物中的糖基转移酶活性:涉及拟南芥糖基转移酶的研究显示其对3-羟基苯甲酸的活性,揭示了其在植物生物化学中的作用以及在遗传工程中的潜力(Lim et al., 2002)。

环境和化学研究:该化合物的衍生物,如钠盐,在溶液中的导电性质被研究,与环境化学和物理学相关(Stanczyk, Boruń, & Jóźwiak, 2019)。

药用应用:源自4-羟基苯甲酸的对羟基苯甲酸酯,与3-苄基-2-羟基苯甲酸结构类似,被广泛用作制药、化妆品和食品产品的防腐剂(Haman et al., 2015)。

腐蚀抑制:研究了3-羟基苯甲酸作为AISI 316L不锈钢的腐蚀抑制剂,表明其在工业应用中的潜力(Narváez, Cano, & Bastidas, 2005)。

荧光团发展:与3-羟基苯甲酸相关的3-羟基苯并[g]色酮的研究突显了它们作为生物研究和显微镜荧光团的用途(Kyriukha et al., 2018)。

Safety And Hazards

未来方向

性质

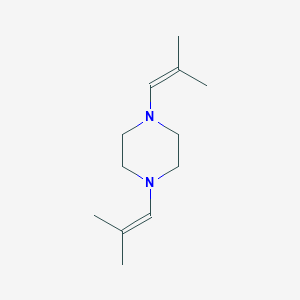

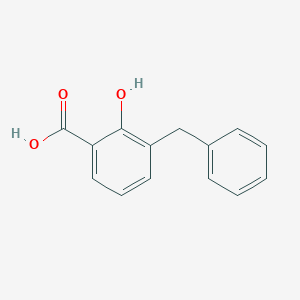

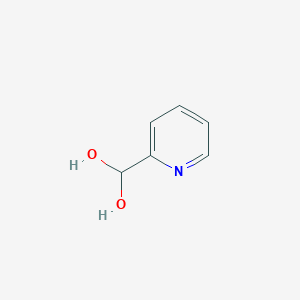

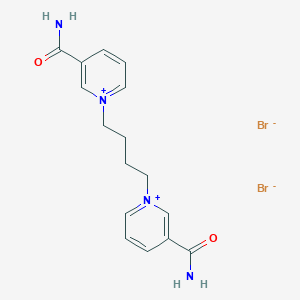

IUPAC Name |

3-benzyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVASYGZFERRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552521 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-hydroxybenzoic acid | |

CAS RN |

16122-06-8 | |

| Record name | 3-Benzyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)